

Application Notes and Protocols for EMD 57033 in Isolated Heart Studies

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Compound of Interest

Compound Name: Emd 55068

Cat. No.: B1671208

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A Note on Nomenclature: The compound "**Emd 55068**" as specified in the query did not yield specific results in scientific literature. It is highly probable that this is a typographical error for EMD 57033, a well-characterized thiadiazinone derivative extensively studied for its effects on cardiac muscle. EMD 57033 is the (+)-enantiomer of the racemic mixture EMD 53998 and is known for its potent calcium-sensitizing properties.^[1] These application notes and protocols are therefore based on the available scientific data for EMD 57033.

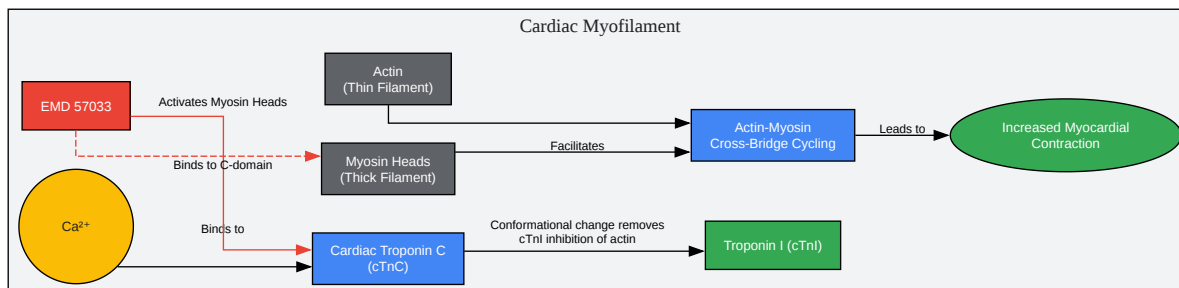
Introduction to EMD 57033

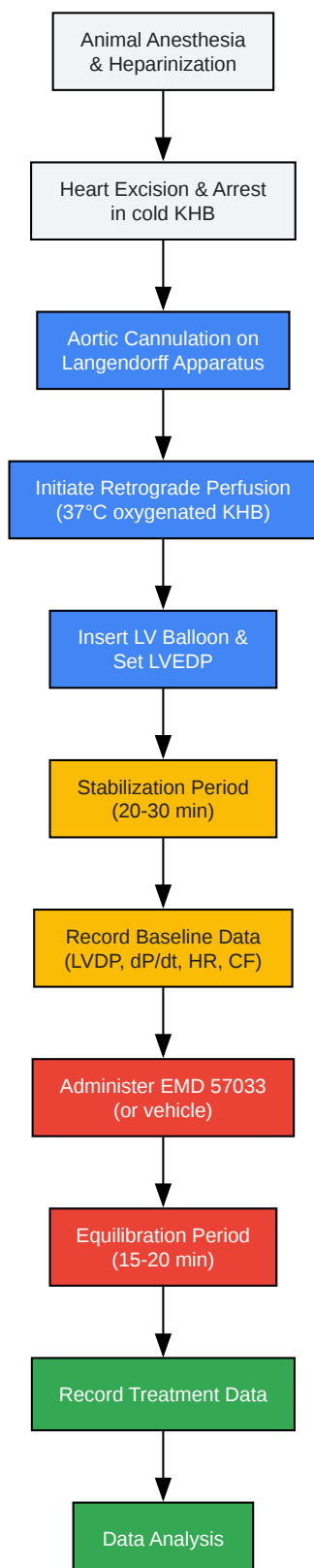
EMD 57033 is a positive inotropic agent that enhances myocardial contractility primarily by increasing the sensitivity of the contractile proteins to calcium.^{[1][2]} Unlike many traditional inotropic drugs that elevate intracellular calcium levels, which can lead to arrhythmias and increased myocardial oxygen demand, EMD 57033 offers a more direct mechanism of action at the myofilament level.^[1] Its primary target is cardiac troponin C (cTnC), where it binds and modulates the interaction between the different troponin subunits, leading to an increased rate of force-generating cross-bridge attachments.^{[1][3]} Recent studies also suggest that EMD 57033 can directly activate myosin by promoting a state that is more favorable for actin interaction.^{[4][5]} These characteristics make EMD 57033 a valuable tool for researchers studying cardiac physiology, heart failure, and for professionals in drug development seeking novel myotropic agents.

Mechanism of Action: A Dual-Action Calcium Sensitizer

The primary mechanism of EMD 57033 is the sensitization of the cardiac myofilaments to Ca^{2+} . It binds to the C-terminal domain of cardiac troponin C (cTnC).[3][4] This binding is thought to enhance the Ca^{2+} -dependent interaction between troponin I (cTnI) and troponin C, which in turn increases the probability of cross-bridge formation between actin and myosin for a given concentration of intracellular Ca^{2+} . [1]

Additionally, EMD 57033 has been shown to have a direct effect on the myosin thick filaments. It can move the myosin heads from an energy-sparing, "super-relaxed" state to a disordered state that is closer to the actin filament, making them more readily available for contraction.[4] This dual effect on both the thin (troponin) and thick (myosin) filaments contributes to its potent inotropic effects.[4] While its racemic counterpart, EMD 53998, also exhibits phosphodiesterase III (PDE III) inhibition, EMD 57033 is considered a "pure" Ca^{2+} sensitizer with significantly less PDE III inhibitory activity.[1][6]





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